N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group at the 4-position, which is further substituted with a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety. Its molecular formula is C23H21N3O2S2 (molecular weight: 435.56 g/mol) . The thiazolo[5,4-b]pyridine scaffold is a bicyclic heteroaromatic system known for its role in modulating biological targets such as kinases and receptors.
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-29(27,19-12-9-15-4-1-2-5-17(15)14-19)25-18-10-7-16(8-11-18)21-24-20-6-3-13-23-22(20)28-21/h3,6-14,25H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTOFXRXXNMSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities. They have been identified as potential inhibitors for various receptors and enzymes, such as estrogen receptor ligands, Y5 adenosine receptors, and PI3K.
Mode of Action
Similar compounds have been shown to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1. This suggests that the compound may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to be involved in a wide range of biological processes, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities. This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Similar compounds have been reported to have moderate good pharmacokinetic properties. This suggests that the compound may have acceptable absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.
Result of Action
Similar compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, antiinflammatory, antifungal, and antitumor activities. This suggests that the compound may have a wide range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. The compound’s interaction with PI3K suggests its potential role in biochemical reactions related to these cellular processes.
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against PI3K. By inhibiting PI3K, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, PI3K plays a crucial role in the PI3K/Akt signaling pathway, which is involved in cell cycle progression, apoptosis, and cell growth. Therefore, the compound’s inhibition of PI3K could potentially affect these cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a potent PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the activation of downstream signaling pathways, leading to changes in cellular functions.
Biological Activity
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS# 863594-53-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 421.5 g/mol. Its structure includes a thiazolo[5,4-b]pyridine moiety linked to a tetrahydronaphthalene sulfonamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2S2 |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 863594-53-0 |
The primary mechanism of action for this compound involves inhibition of the phosphoinositide 3-kinase (PI3K) pathway. PI3K is integral to numerous cellular processes such as growth, proliferation, and survival. By inhibiting this pathway, the compound can effectively reduce cell proliferation and promote apoptosis in cancer cells .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to assess the compound's efficacy.
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 5.36 µg/mL to 10.10 µg/mL depending on structural modifications .
- Mechanism : The treatment induced cell cycle arrest at S and G2/M phases and increased the Bax/Bcl-2 ratio, indicating apoptosis through mitochondrial pathways.
Comparative Analysis
A comparison of cytotoxicity data for various thiazole-based compounds reveals that modifications in the structure significantly impact their activity:
| Compound | IC50 (µg/mL) | Cell Line | Mechanism |
|---|---|---|---|
| N-(4-(thiazolo... | 5.36 | MCF-7 | Apoptosis via Bax/Bcl-2 ratio |
| Compound 4i | 2.32 | HepG2 | Cell cycle arrest |
| Compound 4e | 10.10 | MCF-7 | Increased caspase activity |
Antitumor Activity
In a study focusing on thiazole derivatives, it was found that compounds with similar structural features to this compound displayed potent antitumor activity. The study highlighted that the presence of electron-donating groups on the phenyl ring enhanced cytotoxicity against various cancer types .
Antimicrobial Activity
Another aspect of this compound's biological profile includes its antimicrobial properties. Thiazole derivatives have been shown to possess moderate activity against pathogenic bacteria and fungi. For instance, derivatives similar to this compound were tested against Pseudomonas aeruginosa and Escherichia coli, demonstrating promising results with MIC values as low as 0.21 μM .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research involving the structure-based design of inhibitors for the JC virus (JCV) and BK virus (BKV) has shown promising results. The compound was tested against these viruses, demonstrating significant inhibitory activity without marked cytotoxicity in Vero cells. This suggests that it could be developed as a therapeutic option for life-threatening infections caused by human polyomaviruses .
Kinase Inhibition
The compound's structural analogs have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, related thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of aurora kinases A and B, which are critical in cell cycle regulation and mitosis. This positions these compounds as potential candidates for cancer therapeutics .
Anti-inflammatory Properties
Compounds containing thiazole and pyridine moieties have been reported to exhibit anti-inflammatory effects. The sulfonamide group in N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may enhance these properties by modulating inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Case Study 1: Dual Inhibitors for JCV and BKV
In a study conducted by Bonafoux et al., the crystal structure of JCV helicase was utilized to design dual inhibitors targeting both JCV and BKV. The compound's structural modifications led to improved biochemical activity from initial values of 18 μM down to 0.6 μM for certain derivatives. This illustrates the efficacy of structure-based drug design in enhancing the antiviral potential of thiazolo[5,4-b]pyridine derivatives .
Case Study 2: Aurora Kinase Inhibition
A study published in the Journal of Medicinal Chemistry explored various thiazolo[5,4-b]pyridine compounds as inhibitors of aurora kinases. The results indicated that these compounds exhibited high potency and selectivity against aurora A and B kinases, supporting their development as anticancer agents .
Comparison with Similar Compounds
Substituent Position Variations
- N-[2-Methyl-5-(Thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide Key Difference: A methyl group at the phenyl ring’s 2-position and thiazolo[5,4-b]pyridine at the 5-position . Molecular weight remains similar (435.56 g/mol), but lipophilicity (logP) may vary.
- N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide (CAS 896679-04-2) Key Difference: Thiazolo[5,4-b]pyridine substitution at the phenyl ring’s 3-position . Impact: Positional isomerism alters spatial orientation, affecting interactions with target proteins.
Core Heterocycle Modifications
Compound T32612 (CAS 866772-52-3)
- Structure : Features a 5-methoxy-thiazolo[5,4-b]pyridine and a cyclopentylmethyl group .
- Key Difference : Methoxy substitution enhances electron density, while the cyclopentyl group adds bulk (molecular weight: 543.7 g/mol).
- Impact : Increased molecular weight and lipophilicity (logP ~4.2) may improve target binding but reduce aqueous solubility.
- N-(2-(2-(Pyridin-3-yl)thiazol-4-yl)ethyl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide (CAS 863512-07-6) Key Difference: Replaces thiazolo[5,4-b]pyridine with a pyridinyl-thiazole system .
Sulfonamide-Linked Modifications
- N-[4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl]-5,6,7,8-Tetrahydronaphthalene-2-Carboxamide (CAS 868212-64-0)
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Predicted using ChemAxon software.
Q & A
Q. What synthetic strategies are effective for constructing the thiazolo[5,4-b]pyridine moiety in this compound?
The thiazolo[5,4-b]pyridine core can be synthesized via cyclization reactions using precursors like 2-aminopyridines and sulfur-containing reagents. For example, thiazolo[5,4-b]pyridine-2-thiol (CAS 57135-09-8) is a key intermediate, synthesized via iodine-mediated cyclization or thiourea condensation under acidic conditions . Protecting groups (e.g., THP for alcohols) and catalysts like pyridinium p-toluenesulfonate (PPTS) are often employed to improve regioselectivity .
Q. How is the tetrahydronaphthalene sulfonamide subunit synthesized and integrated into the target molecule?
The tetrahydronaphthalene ring is typically prepared via catalytic hydrogenation of naphthalene derivatives or Diels-Alder reactions. Sulfonamide formation involves reacting sulfonyl chlorides with amines under basic conditions (e.g., K₂CO₃ in acetone). Coupling to the thiazolo-pyridine-phenyl backbone may require Mitsunobu or Ullmann-type reactions, with careful optimization of stoichiometry and solvent polarity to avoid side reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- HPLC-MS : To assess purity and molecular weight.
- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related pyrimidine derivatives .
- Elemental analysis : To validate stoichiometric ratios of C, H, N, and S .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates (e.g., tetrahydronaphthalene derivatives)?
Chiral resolution methods include:
- Asymmetric catalysis : Use of (R)-2-methyl-CBS-oxazaborolidine to induce enantioselective reductions (e.g., ketone to alcohol transformations) .
- Chiral auxiliaries : Temporarily incorporating groups like tetrahydro-2H-pyran (THP) to direct stereochemistry during cyclization .
- Chromatographic separation : Chiral HPLC for isolating enantiomers post-synthesis.
Q. What mechanistic insights explain contradictions in reaction yields when varying solvents or catalysts?
Solvent polarity and catalyst choice significantly impact reaction pathways. For instance:
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity or binding affinity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring enhance metabolic stability and target binding (e.g., kinase inhibition) .
- Hydrophobic substituents on the tetrahydronaphthalene moiety improve membrane permeability, as seen in related sulfonamide-based inhibitors .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
- CYP450 inhibition assays : To assess metabolic stability using human liver microsomes.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free drug concentration.
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
Methodological Considerations
- Optimizing reaction conditions : Use design-of-experiment (DoE) approaches to systematically vary temperature, solvent, and catalyst loading .
- Handling air-sensitive reagents : Employ Schlenk lines or gloveboxes for reactions involving LAH or boranes .
- Scaling up syntheses : Prioritize step-economical routes (e.g., one-pot reactions) and replace hazardous reagents (e.g., iodine with safer electrophiles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
